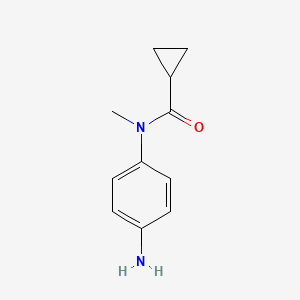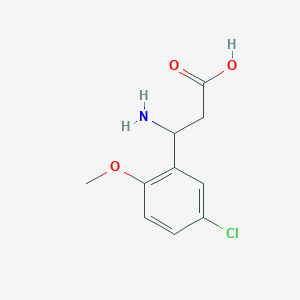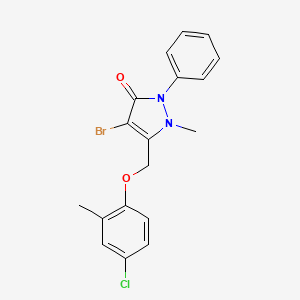
4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is a synthetic compound belonging to the class of pyrazolinones. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. The compound has been extensively studied for its potential applications in various fields, such as medicinal chemistry and biochemistry.
Scientific Research Applications
Antibacterial Activity
Pyrazolines, including our compound of interest, have demonstrated antibacterial potential. Researchers have investigated their ability to inhibit bacterial growth and combat infections. Notably, this compound could serve as a starting point for developing novel antibacterial agents .
Antifungal Properties
In addition to antibacterial effects, pyrazolines have shown promise as antifungal agents. Their activity against fungal pathogens makes them valuable candidates for drug development in the fight against fungal infections .
Antiparasitic Applications
Researchers have explored the antiparasitic properties of pyrazolines, including our compound. These investigations aim to identify potential treatments for parasitic diseases, such as malaria and leishmaniasis .
Anti-Inflammatory Potential
Pyrazolines exhibit anti-inflammatory effects, which could be relevant in managing inflammatory conditions. Understanding their mechanisms of action may lead to therapeutic applications in inflammatory diseases .
Antioxidant Activity
Oxidative stress plays a role in various health conditions. Pyrazolines, including our compound, have been investigated for their antioxidant properties. These molecules may help counteract free radicals and protect cells from oxidative damage .
Neurotoxicity Assessment
Researchers have studied the impact of pyrazolines on cholinergic enzymes, particularly acetylcholinesterase (AchE). By assessing changes in AchE activity, they can identify potential neurotoxic agents. This research contributes to understanding the effects of compounds on nervous system function and behavior .
While these six areas highlight the compound’s versatility, it’s essential to recognize that ongoing research may uncover additional applications. As scientists continue to explore its properties, we may discover even more unique uses for this intriguing pyrazoline derivative .
For further details, you can refer to the original research article here . Additionally, the chemical structure of 4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is represented as C7H6BrCl .
properties
IUPAC Name |
4-bromo-5-[(4-chloro-2-methylphenoxy)methyl]-1-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c1-12-10-13(20)8-9-16(12)24-11-15-17(19)18(23)22(21(15)2)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIAALMXWPORNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

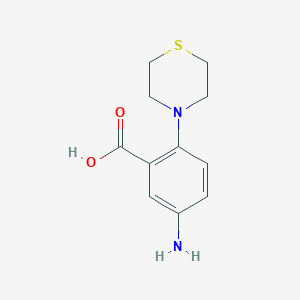
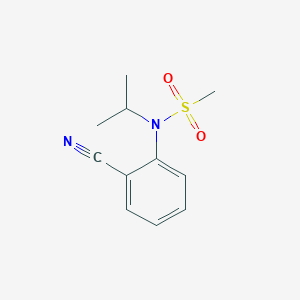
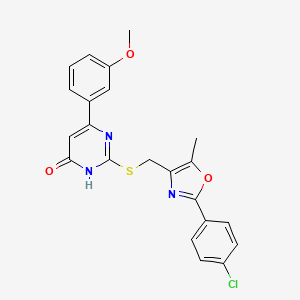

![2-[1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2527621.png)
![4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2527623.png)

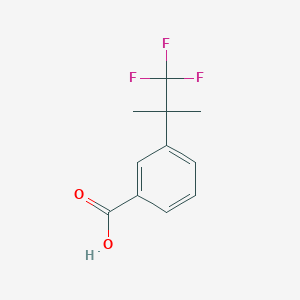
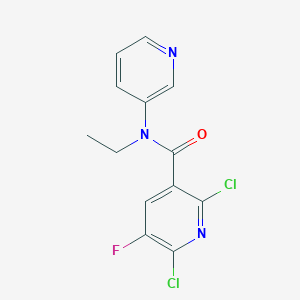
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
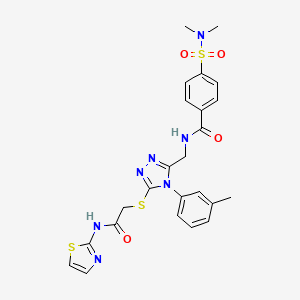
![N-cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2527630.png)
